
Threo-beta-hydroxy-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threo-beta-hydroxy-D-glutamic acid is a non-proteinogenic amino acid characterized by the presence of a hydroxyl group at the beta position of the glutamic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-beta-hydroxy-D-glutamic acid can be achieved through stereospecific hydroxylation of glutamic acid. This process involves the use of nonheme iron oxygenase enzymes, such as KtzO and KtzP, which hydroxylate the beta-position of glutamic acid . The reaction conditions typically include the presence of a peptidyl carrier protein and a truncated adenylation domain to facilitate the incorporation of the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis using threonine aldolases. These enzymes catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and aldehydes . This method is favored for its high stereoselectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Threo-beta-hydroxy-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include beta-keto-glutamic acid, dehydroglutamic acid, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Threo-beta-hydroxy-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: It has potential therapeutic applications due to its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of threo-beta-hydroxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. The hydroxylation of glutamic acid by enzymes such as KtzO and KtzP is a key step in its biosynthesis . These enzymes facilitate the incorporation of the hydroxyl group, which is essential for the compound’s biological activity. The hydroxylated amino acid can then participate in various biochemical pathways, exerting its effects through interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Threo-beta-hydroxy-D-glutamic acid can be compared with other similar compounds, such as:
Threo-beta-hydroxy-L-glutamic acid: This isomer differs in the configuration of the hydroxyl group, leading to distinct biological activities and applications.
Erythro-beta-hydroxy-D-glutamic acid: Another stereoisomer with different spatial arrangement of atoms, resulting in unique chemical properties.
Beta-hydroxyaspartic acid: A structurally related compound with a hydroxyl group at the beta position of aspartic acid, used in similar research and industrial applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological functions compared to its isomers and related compounds.
Properties
CAS No. |
6208-97-5 |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m0/s1 |
InChI Key |
LKZIEAUIOCGXBY-ZAFYKAAXSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)N)O)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


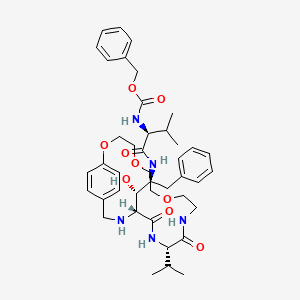
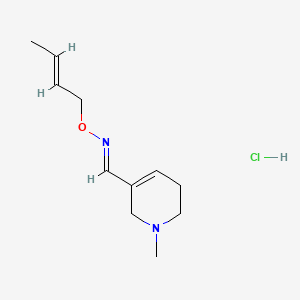
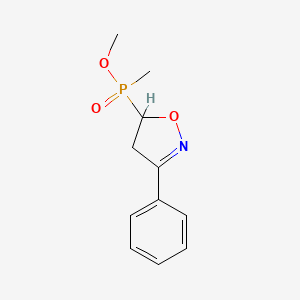


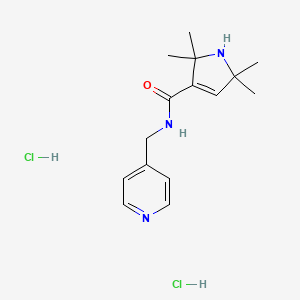

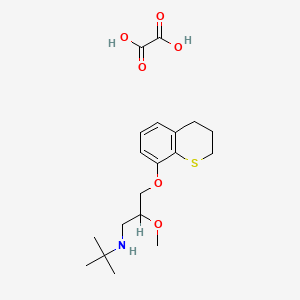
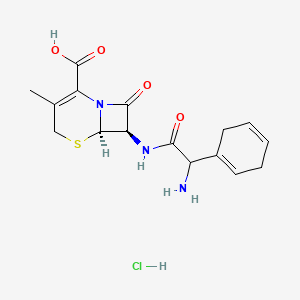

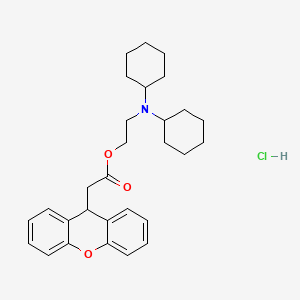
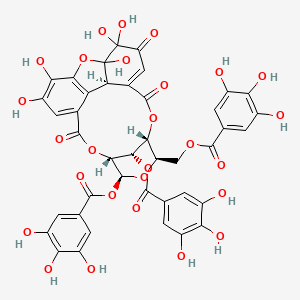

![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
